tert-Butyl 2-(6-chloropyridin-3-yl)acetate
Description
tert-Butyl 2-(6-chloropyridin-3-yl)acetate (CAS: 1838653-97-6) is a pyridine derivative with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . It features a 6-chloropyridin-3-yl moiety linked to an acetate ester group protected by a tert-butyl substituent. This compound is stored under inert atmosphere at 2–8°C and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . While its boiling point remains undocumented, its structural and electronic properties make it a candidate for use in pharmaceutical or agrochemical synthesis as an intermediate.
Properties
IUPAC Name |
tert-butyl 2-(6-chloropyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)6-8-4-5-9(12)13-7-8/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRBMIXTVIEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloropyridin-3-yl)acetate typically involves the esterification of 6-chloropyridine-3-acetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(6-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Hydrolysis: The major products are 6-chloropyridine-3-acetic acid and tert-butyl alcohol.
Oxidation and Reduction: Products include pyridine N-oxides and dihydropyridines.
Scientific Research Applications
Chemistry: tert-Butyl 2-(6-chloropyridin-3-yl)acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties . It serves as a building block for the synthesis of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique chemical structure makes it a valuable component in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-chloropyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The presence of the chloropyridine moiety allows for interactions with nucleophilic sites, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares tert-Butyl 2-(6-chloropyridin-3-yl)acetate with three pyridine-based analogs, focusing on structural features, physicochemical properties, and applications.
Structural and Molecular Comparison
Table 1: Molecular Data of Selected Pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1838653-97-6 | C₁₁H₁₄ClNO₂ | 227.69 | 6-Cl, acetate ester |
| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | 1142192-48-0 | C₁₁H₁₄BrClN₂O₂ | 321.60 | 6-Br, 2-Cl, methylcarbamate |
| tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate | N/A | C₁₃H₂₀N₂O₄ | 268.31 | 5,6-di-OCH₃, methylcarbamate |
Key Observations :
- In contrast, the 5,6-dimethoxy analog (C₁₃H₂₀N₂O₄) has electron-donating methoxy groups, which may stabilize the ring and reduce electrophilicity . The 6-bromo-2-chloro analog (C₁₁H₁₄BrClN₂O₂) combines halogen substituents, where bromine’s larger atomic radius could facilitate nucleophilic substitution reactions compared to chlorine .
- Functional Group Differences :
Physicochemical and Commercial Properties
Table 2: Physical and Commercial Data
| Compound Name | Boiling Point | Purity | Price (USD) | Storage Conditions |
|---|---|---|---|---|
| This compound | N/A | Unspecified | Unreported | Inert atmosphere, 2–8°C |
| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | N/A | Unspecified | $400–$4800 (1–25 g) | Likely similar to analogs |
Key Observations :
- Cost Implications : The bromo-chloro methylcarbamate analog (CAS 1142192-48-0) is priced at $400 per gram , significantly higher than typical pyridine derivatives, likely due to bromine’s cost and synthetic complexity .
- Stability : The target compound’s storage under inert conditions suggests sensitivity to moisture or oxidation, a trait shared with carbamate analogs .
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